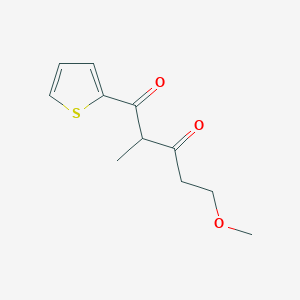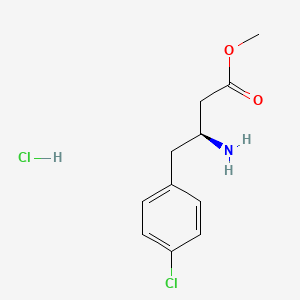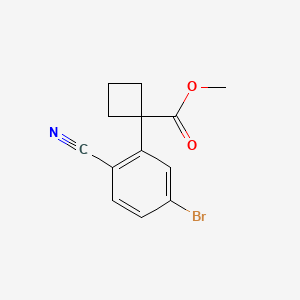
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 2-cyanophenylcyclobutane-1-carboxylate, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the phenyl ring.
-
Esterification: : The resulting 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid.
Reduction: Methyl 1-(5-bromo-2-aminophenyl)cyclobutane-1-carboxylate.
Substitution: Methyl 1-(5-azido-2-cyanophenyl)cyclobutane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and bromine atom can participate in hydrogen bonding and van der Waals interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(2-cyanophenyl)cyclobutane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 1-(5-chloro-2-cyanophenyl)cyclobutane-1-carboxylate: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.
Methyl 1-(5-bromo-2-nitrophenyl)cyclobutane-1-carboxylate:
Uniqueness
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is unique due to the combination of a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12(16)13(5-2-6-13)11-7-10(14)4-3-9(11)8-15/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
WUOZJMXAEIBFGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC1)C2=C(C=CC(=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)


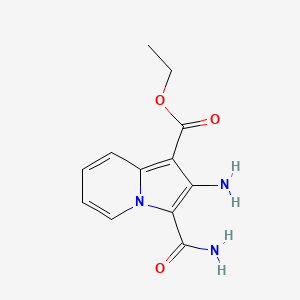
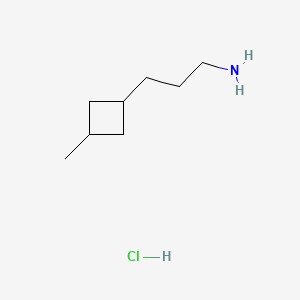
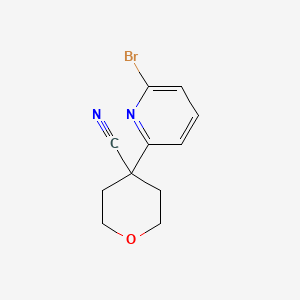
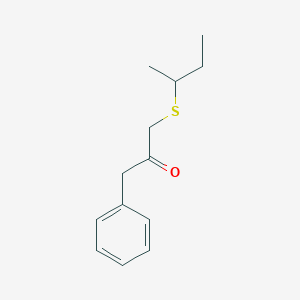
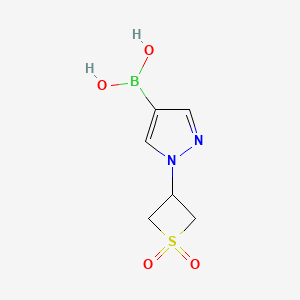

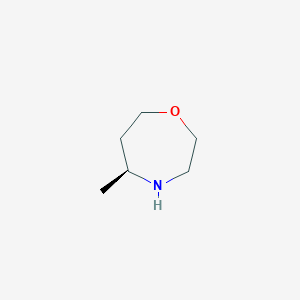
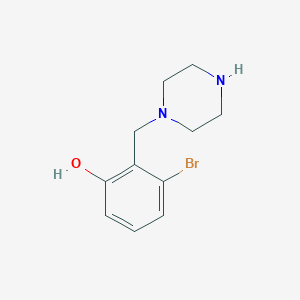
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
